molecular formula C25H28O6 B1236682 Nor-kurarinone

Nor-kurarinone

Cat. No.: B1236682
M. Wt: 424.5 g/mol
InChI Key: XRYVAQQLDYTHCL-WNSKOXEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nor-kurarinone is a natural product found in Sophora flavescens, Sophora alopecuroides, and other organisms with data available.

Scientific Research Applications

Microbial Biotransformation and Cytotoxicity

  • Microbial Biotransformation : Research has shown that microbial transformation of kurarinone by Cunninghamella echinulata AS 3.3400 yields several transformed products including norkurarinone. These findings suggest potential applications in biotechnology and pharmacology (Shi et al., 2012).

Anticancer Properties

  • Mechanisms Against Cancer Cells : Nor-kurarinone has been found to induce apoptosis in cancer cells, demonstrating its potential as an anticancer compound. Studies indicate that it triggers mitochondrial apoptotic pathways and increases the production of reactive oxygen species in human gastric adenocarcinoma cells (Rasul et al., 2011).
  • Estrogenic and Anticarcinogenic Properties : Investigations have also revealed the estrogenic and anticarcinogenic properties of kurarinone, further supporting its potential in cancer treatment (De Naeyer et al., 2004).
  • Inhibition of Lung Cancer Growth : Kurarinone has been reported to effectively inhibit the growth of non-small cell lung cancer cells, suggesting its therapeutic potential in lung cancer management (Yang et al., 2018).

Anti-Inflammatory and Immunomodulatory Effects

  • Inhibition of Inflammatory Responses : Studies have shown that kurarinone can suppress immune responses by inhibiting the differentiation of CD4+ T cells and downregulating the expression of pro-inflammatory cytokines (Kim et al., 2013).
  • Treatment of Arthritis : Research indicates that kurarinone can attenuate collagen-induced arthritis in mice, highlighting its potential as a treatment for rheumatoid arthritis (Tang et al., 2021).

Neuroprotective Effects

  • Potential in Parkinson’s Disease Treatment : Kurarinone has shown promising results in alleviating parkinsonism-like symptoms in an animal model, suggesting its potential application in Parkinson’s disease therapy (Sun et al., 2022).

Antimicrobial Activity

  • Activity Against Microbial Pathogens : Kurarinone has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Streptococcus mutans (Yamaki et al., 1990).

Pharmaceutical Analysis

  • Quantitative Determination in Medical Research : Techniques have been developed for the quantitative determination of kurarinone and norkurarnone, which are critical for their application in medical research and pharmacology (Zhang Yi-xuan, 2009).

Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23-/m0/s1

InChI Key

XRYVAQQLDYTHCL-WNSKOXEYSA-N

Isomeric SMILES

CC(=CC[C@@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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